Diosmetine Triacetate
Overview
Description
3’,5,7-Triacetoxy-4’-methoxyflavone is a flavonoid compound, which belongs to a class of plant secondary metabolites known for their diverse biological activities. Flavonoids are widely distributed in the plant kingdom and are known for their antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of three acetoxy groups and one methoxy group attached to the flavone backbone.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.
Biology: Investigated for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its anti-inflammatory and anticancer activities. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5,7-Triacetoxy-4’-methoxyflavone typically involves the acetylation of 3’,5,7-trihydroxy-4’-methoxyflavone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Acetic anhydride
Catalyst: Pyridine or sulfuric acid
Reaction Time: 1-3 hours
Industrial Production Methods
Industrial production of 3’,5,7-Triacetoxy-4’-methoxyflavone follows similar synthetic routes but on a larger scale. The process involves:
Bulk Acetylation: Using large quantities of acetic anhydride and a suitable catalyst.
Purification: The product is purified through recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3’,5,7-Triacetoxy-4’-methoxyflavone undergoes various chemical reactions, including:
Hydrolysis: The acetoxy groups can be hydrolyzed to yield the corresponding hydroxy compound.
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
Hydrolysis: 3’,5,7-Trihydroxy-4’-methoxyflavone
Oxidation: Quinones or other oxidized flavonoid derivatives
Reduction: 3’,5,7-Trihydroxy-4’-methoxyflavanone
Substitution: Various substituted flavonoid derivatives
Mechanism of Action
The mechanism of action of 3’,5,7-Triacetoxy-4’-methoxyflavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways such as PI3K/Akt and MAPK.
Comparison with Similar Compounds
3’,5,7-Triacetoxy-4’-methoxyflavone can be compared with other similar flavonoid compounds:
Diosmetin (3’,5,7-Trihydroxy-4’-methoxyflavone): Similar structure but lacks acetoxy groups. Known for its antioxidant and anti-inflammatory properties.
Acacetin (5,7-Dihydroxy-4’-methoxyflavone): Lacks acetoxy groups and has different hydroxylation pattern. Exhibits anti-cancer and neuroprotective activities.
Chrysoeriol (4’,5,7-Trihydroxy-3’-methoxyflavone): Similar structure but with different methoxy group position. Known for its anti-inflammatory and antioxidant properties.
These comparisons highlight the unique structural features and biological activities of 3’,5,7-Triacetoxy-4’-methoxyflavone, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[5-acetyloxy-2-(3-acetyloxy-4-methoxyphenyl)-4-oxochromen-7-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O9/c1-11(23)28-15-8-20(30-13(3)25)22-16(26)10-18(31-21(22)9-15)14-5-6-17(27-4)19(7-14)29-12(2)24/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVRTXVVKJGTBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C=C(O2)C3=CC(=C(C=C3)OC)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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